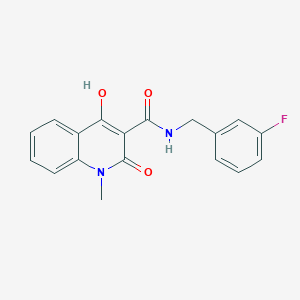
N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamide
描述
N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as Chromen-4-one, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of chromene, a naturally occurring compound found in many plants. Chromen-4-one has shown promising results in various studies, making it a topic of interest for researchers.
作用机制
The mechanism of action of N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee is not fully understood, but studies have suggested that it works by inhibiting various enzymes and pathways in the body. For example, N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has been shown to inhibit the activity of tyrosine kinase, which is involved in the growth of cancer cells. Additionally, N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has been shown to inhibit the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and physiological effects:
N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has various biochemical and physiological effects, including its ability to modulate the immune system. Studies have shown that N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has the ability to enhance the activity of natural killer cells, which play a crucial role in the immune system's defense against cancer cells. Additionally, N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has been shown to reduce inflammation, making it a potential candidate for treating inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and for developing new cancer treatments. Additionally, N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has shown potential in treating various other diseases, making it a versatile compound for scientific research.
However, one limitation of using N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee in lab experiments is its potential toxicity. Studies have shown that high doses of N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee can be toxic to cells, which could limit its use in certain experiments. Additionally, the mechanism of action of N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee is not fully understood, which could make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee. One area of interest is its potential use in combination with other drugs for cancer treatment. Studies have shown that N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee can enhance the activity of other anti-cancer drugs, making it a potential candidate for combination therapy.
Another future direction for research is the development of new synthesis methods for N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee. This could lead to the production of more efficient and cost-effective methods for producing the compound.
Conclusion:
N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee is a promising compound for scientific research due to its potential therapeutic applications. Its ability to inhibit the growth of cancer cells and modulate the immune system makes it a versatile compound for studying various diseases. While there are limitations to its use in lab experiments, the future directions for research on N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee are promising, and it is likely to continue to be an area of interest for researchers in the future.
科学研究应用
N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has shown potential in various scientific research applications, including its use as an anti-cancer agent. Studies have shown that N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamidee has shown potential in treating various other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
属性
IUPAC Name |
N-(2-aminoethyl)-4-hydroxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-5-6-14-11(16)9-10(15)7-3-1-2-4-8(7)18-12(9)17/h1-4,15H,5-6,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGJLKFODUSQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(=O)NCCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-4-hydroxy-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



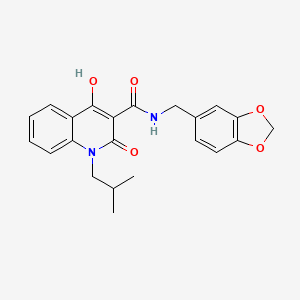

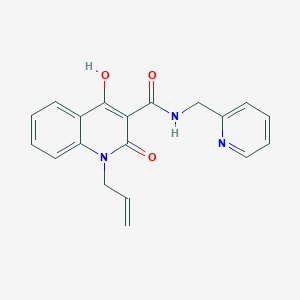
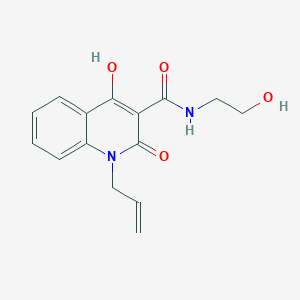

![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)
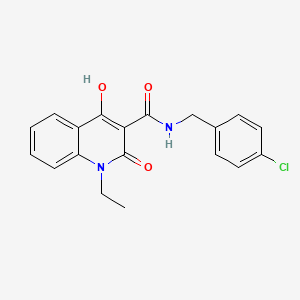
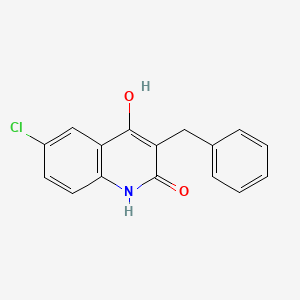
![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)


